molecular formula C21H26N2O5S B11360039 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B11360039
M. Wt: 418.5 g/mol
InChI Key: LDHJEDRDMUZNJO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS Registry Number: 6275-29-2) is a complex organic compound with the following chemical formula:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{NO}_3C12​H17​NO3​

. It contains a quinoline ring system, a carboxamide group, and two methoxy substituents on the phenyl ring.

Preparation Methods

Synthetic Routes: The synthetic routes to prepare this compound involve several steps. One common approach is via the reaction of 3,4-dimethoxyphenethylamine with 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid chloride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions: The reaction typically occurs under anhydrous conditions, using suitable solvents such as dichloromethane or tetrahydrofuran. Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods: While industrial-scale production methods are not widely documented, laboratories often synthesize this compound for research purposes.

Chemical Reactions Analysis

Reactivity: N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide or other reactive sites.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Ammonium hydroxide, alkyl halides, or other nucleophiles.

Major Products: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic properties.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide

InChI

InChI=1S/C21H26N2O5S/c1-27-19-9-6-15(13-20(19)28-2)10-11-22-21(24)17-7-8-18-16(14-17)5-4-12-23(18)29(3,25)26/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24)

InChI Key

LDHJEDRDMUZNJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC

Origin of Product

United States

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